molecular formula C30H34N2O3 B12142293 2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12142293
M. Wt: 470.6 g/mol
InChI Key: GXGOIZLEKGSAJS-UHFFFAOYSA-N
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Description

2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic compound belonging to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing an oxazine ring fused with a benzene ring. These compounds are known for their high-performance properties, including thermal stability, mechanical strength, and low water absorption .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common method includes the reaction of an aromatic amine, a phenol, and formaldehyde under controlled conditions . The reaction is usually carried out in the presence of a catalyst and requires precise temperature control to ensure the formation of the desired benzoxazine ring.

Industrial Production Methods

Industrial production of benzoxazines often involves a one-pot process where the reactants are heated together to form the benzoxazine monomer. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine, bromine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique butoxyphenyl groups, which impart specific properties such as enhanced solubility and flexibility. These properties make it particularly suitable for applications requiring high-performance materials with specific mechanical and thermal characteristics .

Properties

Molecular Formula

C30H34N2O3

Molecular Weight

470.6 g/mol

IUPAC Name

2,5-bis(4-butoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C30H34N2O3/c1-3-5-19-33-24-15-11-22(12-16-24)27-21-28-26-9-7-8-10-29(26)35-30(32(28)31-27)23-13-17-25(18-14-23)34-20-6-4-2/h7-18,28,30H,3-6,19-21H2,1-2H3

InChI Key

GXGOIZLEKGSAJS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCCCC)C5=CC=CC=C5O2

Origin of Product

United States

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